(8-bromo-2H-chromen-2-yl)methanol;4-methylbenzenesulfonic acid
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Overview
Description
(8-bromo-2H-chromen-2-yl)methanol;4-methylbenzenesulfonic acid is a compound that combines the structural features of chromenes and sulfonic acids. Chromenes are known for their diverse biological activities, while sulfonic acids are often used to enhance solubility and stability in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization steps. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
(8-bromo-2H-chromen-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions include various substituted chromenes, which can have different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
(8-bromo-2H-chromen-2-yl)methanol;4-methylbenzenesulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (8-bromo-2H-chromen-2-yl)methanol involves its interaction with various molecular targets. The bromine atom and the methanol group can participate in different types of chemical interactions, including hydrogen bonding and halogen bonding. These interactions can affect the compound’s biological activity and its ability to interact with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
(8-chloro-2H-chromen-2-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(8-fluoro-2H-chromen-2-yl)methanol: Contains a fluorine atom instead of bromine.
(8-iodo-2H-chromen-2-yl)methanol: Features an iodine atom in place of bromine.
Uniqueness
The presence of the bromine atom in (8-bromo-2H-chromen-2-yl)methanol provides unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity can influence the compound’s interaction with biological targets and its overall stability .
Properties
CAS No. |
811867-62-6 |
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Molecular Formula |
C17H17BrO5S |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
(8-bromo-2H-chromen-2-yl)methanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H9BrO2.C7H8O3S/c11-9-3-1-2-7-4-5-8(6-12)13-10(7)9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,8,12H,6H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
KOMXUEXWOTTYHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC2=C(C(=C1)Br)OC(C=C2)CO |
Origin of Product |
United States |
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